molecular formula C15H21BrN2O2 B12303620 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

Cat. No.: B12303620
M. Wt: 341.24 g/mol
InChI Key: ORGICPGVZBQBDV-UHFFFAOYSA-N
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Description

2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine: is a chemical compound with the molecular formula C14H21BrN2O2 . It is a derivative of pyridine, substituted with a bromine atom at the 2-position and a piperidine ring at the 5-position, which is protected by a tert-butoxycarbonyl (Boc) group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine typically involves the following steps:

    Bromination: Pyridine is brominated at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Piperidine Introduction: The brominated pyridine is then reacted with 4-piperidone, followed by protection of the piperidine nitrogen with a Boc group. This step may involve the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and palladium catalysts for cross-coupling reactions.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the Boc group.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drug candidates targeting various biological pathways. It may be used in the development of inhibitors for specific enzymes or receptors .

Industry: In the chemical industry, it can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate for the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine depends on its specific application. In drug development, it may act by binding to and inhibiting specific enzymes or receptors. The bromine atom and the piperidine ring can interact with the target protein, affecting its function. The Boc group serves as a protecting group during synthesis and is typically removed before the compound exerts its biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is unique due to the presence of both a bromine atom and a Boc-protected piperidine ring.

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 4-(6-bromopyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3

InChI Key

ORGICPGVZBQBDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)Br

Origin of Product

United States

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